molecular formula C6H3BrClFO B1378528 6-Bromo-3-chloro-2-fluorophenol CAS No. 186590-40-9

6-Bromo-3-chloro-2-fluorophenol

Cat. No. B1378528
CAS RN: 186590-40-9
M. Wt: 225.44 g/mol
InChI Key: WAUJWVZWKHKUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-2-fluorophenol is an organic compound with the molecular formula C6H3BrClFO . It belongs to the class of halogenated organic compounds, which are widely used in organic chemistry and pharmaceutical research.


Synthesis Analysis

The synthesis of 6-Bromo-3-chloro-2-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.


Molecular Structure Analysis

The molecular weight of 6-Bromo-3-chloro-2-fluorophenol is 225.44 g/mol . The InChI key for this compound is WMKQZAWRLMLCRO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Bromo-3-chloro-2-fluorophenol is a crystalline solid with a white to off-white color. It is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water. This compound has a melting point of 139-141 °C and a boiling point of 338.5 °C.

Scientific Research Applications

Catalysis Research

The halogens in 6-Bromo-3-chloro-2-fluorophenol can interact with catalytic sites and influence reaction mechanisms. Studying these interactions can provide insights into the design of more efficient catalysts for organic transformations, which is essential for sustainable chemical processes.

Each of these applications leverages the unique chemical structure of 6-Bromo-3-chloro-2-fluorophenol to explore and develop new scientific knowledge and technologies. The compound’s potential is vast, and ongoing research continues to uncover even more applications. Information based on the chemical properties and potential uses as indicated in the search results .

Mechanism of Action

6-Bromo-3-chloro-2-fluorophenol has been shown to exhibit antibacterial and antifungal activities. It inhibits the growth of various gram-positive and gram-negative bacteria such as Escherichia coli and Staphylococcus aureus. This compound also has an inhibitory effect on the growth of fungi such as Candida albicans and Aspergillus niger.

Safety and Hazards

The safety information for 6-Bromo-3-chloro-2-fluorophenol includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to wash thoroughly after handling .

properties

IUPAC Name

6-bromo-3-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUJWVZWKHKUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.